
Jioglutoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jioglutoside B is a natural compound isolated from the plant Rehmannia glutinosa, commonly known as Chinese foxglove. It is a white crystalline powder that is soluble in methanol, ethanol, and dimethyl sulfoxide. The molecular formula of this compound is C23H34O13, and it has a molecular weight of 518.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Jioglutoside B can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve glycosylation reactions where sugar moieties are attached to the core structure of the compound. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Rehmannia glutinosa. The extraction process includes steps such as drying, grinding, and solvent extraction using organic solvents like methanol or ethanol. The extracted compound is then purified through techniques like chromatography to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Jioglutoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Jioglutoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its role in plant metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Jioglutoside B exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit certain inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Jioglutoside B is part of a class of compounds known as iridoid glycosides. Similar compounds include:
Catalpol: Another iridoid glycoside found in Rehmannia glutinosa with similar anti-inflammatory and neuroprotective properties.
Aucubin: Found in various plants, known for its hepatoprotective and anti-inflammatory effects.
Loganin: Present in plants like Cornus officinalis, with antioxidant and neuroprotective properties.
This compound is unique due to its specific glycosylation pattern and the presence of certain functional groups that confer distinct biological activities .
Eigenschaften
Molekularformel |
C23H34O13 |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
methyl (1S,4aS,7aS)-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C23H34O13/c1-8-4-5-10-11(20(30)31-3)6-32-21(13(8)10)36-23-19(29)17(27)15(25)12(35-23)7-33-22-18(28)16(26)14(24)9(2)34-22/h6,9-10,12-19,21-29H,1,4-5,7H2,2-3H3/t9-,10+,12+,13+,14-,15+,16+,17-,18+,19+,21-,22+,23-/m0/s1 |
InChI-Schlüssel |
LOPVRRKXBOZTKE-AYDBLEMKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@H](CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C4C(CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


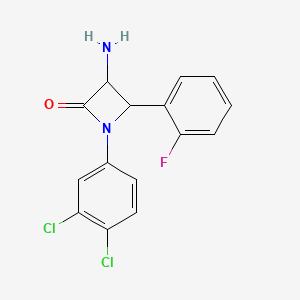
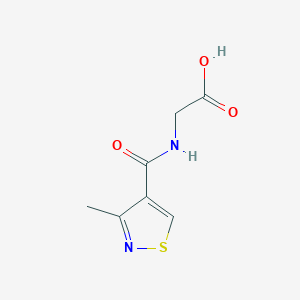
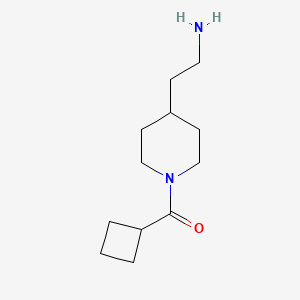
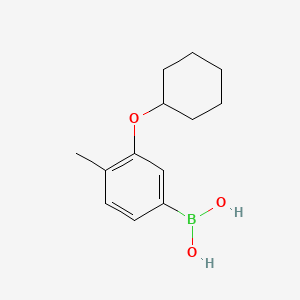
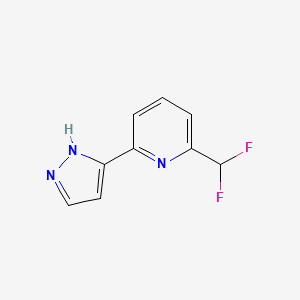
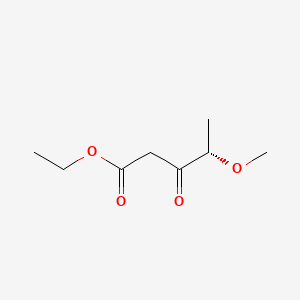

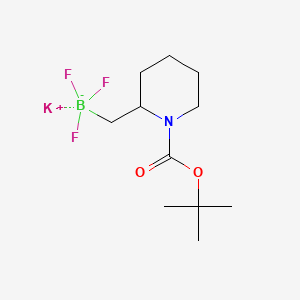
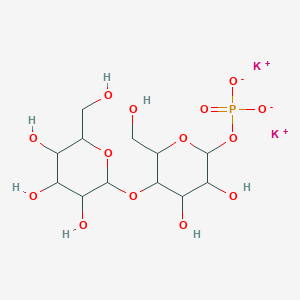

![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)

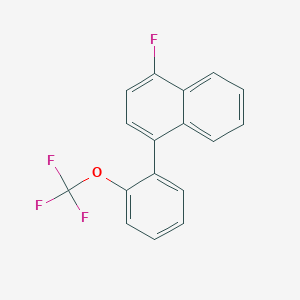
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
